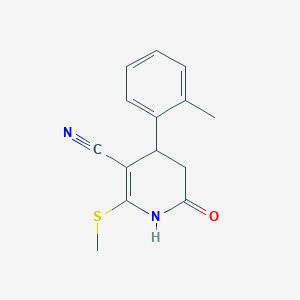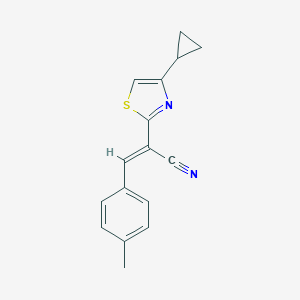![molecular formula C28H36N2O6S2 B376090 ETHYL 2-(7-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}HEPTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B376090.png)
ETHYL 2-(7-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}HEPTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxooctane-diyl backbone, imino groups, and cyclopenta[b]thiophene carboxylate moieties. Its intricate molecular architecture makes it an interesting subject for studies in organic chemistry, materials science, and potential biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. One common method involves the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction conditions often require controlled temperatures and continuous stirring to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s imino groups and cyclopenta[b]thiophene moieties may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4,4’-[(3,6-dioxaoctane-1,8-diyl)dioxy]dibenzoate
- Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
Uniqueness
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) stands out due to its unique combination of functional groups and structural features. The presence of both imino groups and cyclopenta[b]thiophene moieties provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C28H36N2O6S2 |
|---|---|
Poids moléculaire |
560.7g/mol |
Nom IUPAC |
ethyl 2-[[8-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-8-oxooctanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H36N2O6S2/c1-3-35-27(33)23-17-11-9-13-19(17)37-25(23)29-21(31)15-7-5-6-8-16-22(32)30-26-24(28(34)36-4-2)18-12-10-14-20(18)38-26/h3-16H2,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
AWKSBKXBSLAPLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B376010.png)
![(2E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B376012.png)
![3-[1,1'-Biphenyl]-4-yl-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B376014.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B376016.png)






![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B376028.png)
![propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B376030.png)
